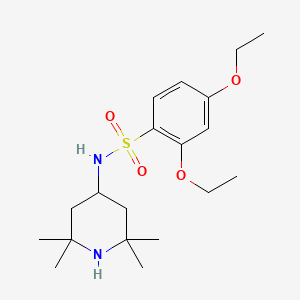

2,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

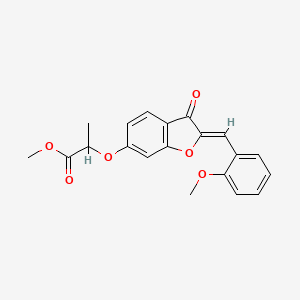

The compound “2,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide” is a chemical compound with the molecular formula C19H32N2O4S and a molecular weight of 384.54. It is derived from 2,2,6,6-Tetramethylpiperidine, an organic compound of the amine class .

Synthesis Analysis

The synthesis of this compound could potentially involve the use of 2,2,6,6-Tetramethylpiperidine as a starting material . This amine is used in chemistry as a hindered base . It can be used as a reactant to synthesize various compounds such as allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant, and sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .Chemical Reactions Analysis

The parent compound, 2,2,6,6-Tetramethylpiperidine, can undergo various chemical reactions. For instance, it can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant, and sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant . The specific chemical reactions involving “this compound” are not specified in the sources retrieved.Scientific Research Applications

Photodynamic Therapy and Photosensitizers

The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been explored. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Nucleases

Copper(II) complexes with sulfonamides derived from 2-picolylamine have been synthesized and characterized. These complexes act as chemical nucleases in the presence of ascorbate/H2O2, generating reactive oxygen species. This property suggests potential applications in DNA cleavage and related biochemical research (Macías et al., 2006).

Enzyme Inhibition Studies

N-substituted benzenesulfonamides have been investigated as carbonic anhydrase inhibitors (CAIs), revealing significant insights into their inhibition mechanism. This research contributes to understanding the pharmacological targeting of carbonic anhydrase isoforms, which has implications for the development of therapeutic agents for conditions such as glaucoma and epilepsy (Di Fiore et al., 2011).

Anticancer Activity

Research on the antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides against a panel of tumor cell lines has identified compounds with promising efficacy. This opens avenues for the development of new lead anticancer agents, highlighting the therapeutic potential of benzenesulfonamide derivatives (Motavallizadeh et al., 2014).

Synthetic Applications and Catalysis

The use of benzenesulfonamide as a Directed Metalation Group (DMG) in synthetic chemistry has been detailed, showcasing its potential in the synthesis of heterocyclic compounds through Directed ortho Metalation (DoM) methodology. This highlights its utility in the preparation of complex molecules and advancements in organic synthesis (Familoni, 2002).

Mechanism of Action

Target of Action

The compound contains a tetramethylpiperidine moiety, which is known to be a hindered secondary amine . Hindered secondary amines are often used to prepare metallo-amide bases and selectively generate silylketene acetals .

Mode of Action

The tetramethylpiperidine moiety in the compound is a stable nitroxyl radical . Nitroxyl radicals are known to react with other radicals in the system . The steric bulk provided by the methyl groups around the oxygen atom in the nitroxyl radical makes it difficult for two such radicals to form an oxygen-oxygen bond with each other .

Biochemical Pathways

Compounds containing a tetramethylpiperidine moiety have been used to synthesize allylated tertiary amines via allylic amination of allylic chlorides, and hydroxylamines via oxidation in the presence of oxone as an oxidant .

Result of Action

Nitroxyl radicals, such as the tetramethylpiperidine moiety in the compound, are known to react with other radicals in the system , which could potentially lead to various molecular and cellular effects.

Action Environment

The stability of nitroxyl radicals like the tetramethylpiperidine moiety in the compound is thought to result from resonance involving the nitrogen lone pair as well as hyperconjugation from the numerous methyl groups .

properties

IUPAC Name |

2,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O4S/c1-7-24-15-9-10-17(16(11-15)25-8-2)26(22,23)20-14-12-18(3,4)21-19(5,6)13-14/h9-11,14,20-21H,7-8,12-13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCRXEXWFCVBGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2953309.png)

![N-(1-cyanocyclohexyl)-2-{[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]amino}propanamide](/img/structure/B2953311.png)

![6-[(2-{[1,1'-Biphenyl]-2-yloxy}acetohydrazido)carbonyl]-2-chloropyridine-3-carboxamide](/img/structure/B2953312.png)

![4-Methyl-3-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2953314.png)

![N-(2,4-difluorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2953315.png)

![2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2953316.png)

![1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2953319.png)

![(2E)-2-acetyl-N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B2953321.png)

![3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2953325.png)